molecular formula C9H18O5S B12830642 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate

Cat. No.: B12830642
M. Wt: 238.30 g/mol
InChI Key: KPMHESUMRCNTCN-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is a chemical compound with the molecular formula C9H18O5S. It is known for its unique structure, which includes a mercaptoacetate group and a triethylene glycol ether chain. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with mercaptoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent.

    Medicine: Investigated for its potential therapeutic properties, including its role as a glutathione S-transferase inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound is known to inhibit glutathione S-transferase, an enzyme involved in detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is unique due to its combination of a triethylene glycol ether chain and a mercaptoacetate group. This structure imparts specific reactivity and properties, making it valuable in various applications .

Properties

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate

InChI

InChI=1S/C9H18O5S/c1-11-2-3-12-4-5-13-6-7-14-9(10)8-15/h15H,2-8H2,1H3

InChI Key

KPMHESUMRCNTCN-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC(=O)CS

Origin of Product

United States

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